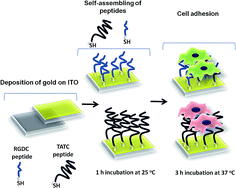Comparative cell adhesion properties of cysteine extended peptide architectures†
RSC Advances Pub Date: 2015-12-23 DOI: 10.1039/C5RA23352F
Abstract
This study presents the comparative cell attachment investigation of TAT and well-known RGD peptide modified surfaces. Initially, cysteine containing arginine–glycine–aspartic acid (RGD) and TAT peptides, a class of cell penetration peptides, were synthesized. Gold film coated indium tin oxide (gold/ITO) surfaces were coated with RGD and TAT peptides and used for cell culture applications. Thiol groups on the peptides provide post-modification of the surface. The efficient bonding of the peptides with the modified surface brings proper attachment of the cells. The peptide modified surfaces were tested for adhesion of several cell lines such as monkey kidney epithelial cell (Vero), human cervical carcinoma cell (HeLa), human glioblastoma cell (U87-MG) and human immortalized skin keratinocyte cell (HaCaT) lines. These cells were cultured on RGD and TAT modified gold/ITO surfaces. Cell imaging studies were performed on these surfaces using fluorescence microscopy technique. Scanning electron microscopy (SEM), atomic force microscopy (AFM), cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), X-ray photoelectron spectroscopy (XPS) and contact angle measurements were carried out for the surface characterization. The results indicate that the RGD and TAT modified surfaces exhibited better cell adhesion. Therefore, besides RGD as a well-known adhesion peptide, TAT functionalized substrates were found to be efficient bio-sensing candidates for further studies.


Recommended Literature
- [1] Contents list
- [2] Back cover
- [3] Structural properties of possible interstellar valence anions of the series HCnN− (n = 3, 5, 7, 9)†
- [4] Front cover
- [5] General Discussions of the Faraday Society/Faraday Discussions of the Chemical Society
- [6] Palladium catalyzed Csp2–H activation for direct aryl hydroxylation: the unprecedented role of 1,4-dioxane as a source of hydroxyl radicals†
- [7] Contents list
- [8] Computational exploration of the mechanism of copper-catalyzed aromatic C–H bond amination of benzene via a nitrene insertion approach†
- [9] Study of the formation of mesoporous titania via a template approach and of subsequent Li insertion†
- [10] Energy landscapes for ellipsoids in non-uniform AC electric fields†










